4-Tert-butyl-1-phenylpyrazole-3-carboxylic acid
Description
4-Tert-butyl-1-phenylpyrazole-3-carboxylic acid is a pyrazole-based compound featuring a tert-butyl group at position 4, a phenyl substituent at position 1, and a carboxylic acid functional group at position 3. Pyrazole derivatives are widely studied due to their diverse biological activities, including antitumor, anti-inflammatory, and kinase-inhibitory properties .
Properties
IUPAC Name |
4-tert-butyl-1-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)11-9-16(15-12(11)13(17)18)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQOVKJPNLCWLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN(N=C1C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-1-phenylpyrazole-3-carboxylic acid typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of transition-metal catalysts and photoredox reactions . The reaction conditions often involve heating the reactants in the presence of a base, such as potassium carbonate, in a solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-1-phenylpyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
4-Tert-butyl-1-phenylpyrazole-3-carboxylic acid has been investigated for its potential therapeutic properties, particularly as an anti-inflammatory and anticancer agent. Research indicates that pyrazole derivatives exhibit significant cytotoxic activity against various cancer cell lines.
- Case Study: Anticancer Activity
A study evaluated several pyrazole derivatives, including this compound, against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The compound demonstrated IC50 values of 0.46 µM for MCF7 and 0.39 µM for HCT116, indicating strong anticancer properties .
Mechanism of Action:
The compound's mechanism involves the inhibition of key enzymes involved in cancer progression and inflammation. For instance, it has shown potential as a xanthine oxidase inhibitor, which is relevant in treating hyperuricemia and gout .
Biochemical Research
Enzyme Inhibition:
this compound has been studied for its role as an enzyme inhibitor. Its ability to inhibit xanthine oxidase can lead to reduced uric acid levels, making it a candidate for treating conditions like gout .
Biological Activity:
Research highlights its potential as a receptor modulator, which could influence various biological pathways. This property is valuable in drug development aimed at modulating specific biological responses .
Material Science
Synthesis of New Materials:
The compound serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structural features allow for modifications that can enhance the electronic or optical properties of new materials .
Applications in Electronics:
Due to its specific steric and electronic properties, this compound is being explored for applications in developing advanced materials for electronic devices .
Mechanism of Action
The mechanism of action of 4-Tert-butyl-1-phenylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with pyrazole derivatives and related heterocycles, emphasizing structural variations, physicochemical properties, and biological implications.
Structural Analogues in Pyrazole Derivatives
1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic Acid
- Structure : Tert-butyl is part of a benzyl group at position 1; carboxylic acid at position 4.
- Key Differences :
- Substituent positions (tert-butyl-benzyl at position 1 vs. tert-butyl directly on pyrazole at position 4).
- Carboxylic acid at position 5 vs. position 3.
- Implications :
4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazole-3-carboxylic Acid
- Structure: Boc-protected amino group at position 4; methyl at position 1; carboxylic acid at position 3.
- Key Differences: Amino group introduces hydrogen-bonding capacity vs. phenyl in the target compound. Methyl at position 1 reduces steric bulk compared to phenyl.
- Implications: Enhanced solubility due to polar amino group . Potential for proteolytic instability due to Boc group .
6-Methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic Acid
- Structure : Trifluoromethyl-benzyl at position 1; methyl at position 6; carboxylic acid at position 3.
- Key Differences :
- Electron-withdrawing trifluoromethyl group vs. electron-donating tert-butyl.
- Methyl substituent at position 6 adds steric hindrance.
- Implications :
Table 1: Comparative Data for Pyrazole Derivatives
Key Observations:
- Lipophilicity: The tert-butyl group in the target compound increases lipophilicity compared to trifluoromethyl or Boc-amino substituents.
- Acidity : The carboxylic acid in the target compound is less acidic than in trifluoromethyl-containing analogs due to electron-donating tert-butyl effects.
Biological Activity
4-Tert-butyl-1-phenylpyrazole-3-carboxylic acid is a heterocyclic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a pyrazole ring, which is substituted with a tert-butyl group and a phenyl group. This unique combination of substituents influences its chemical reactivity and biological properties.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. Pyrazoles are known for their diverse mechanisms of action, such as:
- Enzyme Inhibition : Many pyrazoles act as inhibitors for various enzymes, which can lead to therapeutic effects in conditions like cancer and inflammation .
- Receptor Modulation : The compound may modulate receptor activity, impacting signaling pathways involved in cellular processes .
Anti-Cancer Properties
Research has indicated that this compound exhibits significant anti-cancer activity. For instance:
- Cell Line Studies : Studies have shown that derivatives of pyrazole compounds can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) with varying IC50 values. For example, certain pyrazole derivatives displayed IC50 values ranging from 0.30 nM to 49.85 μM against different cancer cell lines .
| Compound | Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | 0.95 | Induces apoptosis and inhibits proliferation |
| Derivative A | A549 | 49.85 | Microtubule destabilization |
| Derivative B | HeLa | 7.01 | Topoisomerase-IIa inhibition |
Anti-inflammatory Activity
The compound has also been explored for its anti-inflammatory properties. Pyrazoles are often investigated for their ability to inhibit inflammatory pathways, potentially making them candidates for treating conditions like arthritis and other inflammatory diseases .
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives, including this compound:
- Xia et al. reported that certain pyrazole derivatives significantly induced cell apoptosis in tumor cells, leading to growth inhibition with IC50 values indicating potent activity against various cancers .
- Fan et al. synthesized pyrazole-linked compounds that were effective in inducing autophagy in A549 cell lines without triggering apoptosis, showcasing the diverse mechanisms through which these compounds can exert their effects .
Q & A
Q. What are the key challenges in synthesizing 4-tert-butyl-1-phenylpyrazole-3-carboxylic acid, and how can reaction conditions be optimized?
Synthesis of pyrazole-carboxylic acid derivatives often requires precise control of reaction parameters. For example, tert-butyl and phenyl substituents may introduce steric hindrance, necessitating elevated temperatures or prolonged reaction times. Solvent selection (e.g., polar aprotic solvents like DMF) and catalysts (e.g., palladium for coupling reactions) are critical for yield optimization. Analytical methods like HPLC should be employed to monitor intermediate purity and final product quality .
Q. Which analytical techniques are most effective for characterizing this compound?
- High-Performance Liquid Chromatography (HPLC): Essential for assessing purity and reaction progress, particularly for detecting trace impurities in tert-butyl-containing compounds .
- X-ray Crystallography: Resolves molecular conformation and hydrogen-bonding patterns. For instance, monoclinic crystal systems (e.g., P2₁/c) with unit cell parameters (a = 12.336 Å, b = 17.632 Å) can confirm stereochemistry and intermolecular interactions .
- NMR Spectroscopy: Distinguishes tert-butyl protons (δ ~1.3 ppm) and aromatic protons from the phenyl group (δ ~7.0–7.5 ppm).
Q. What safety precautions are necessary when handling this compound in the lab?
- Personal Protective Equipment (PPE): Use nitrile gloves (EN374 standard), safety goggles with side shields, and lab coats to prevent skin/eye contact .
- Compatibility: Avoid strong acids/bases and oxidizers, which may degrade the tert-butyl group or pyrazole ring .
- Emergency Measures: Immediate eye washing and medical consultation are required upon exposure. Ensure proper ventilation to mitigate inhalation risks .
Advanced Research Questions
Q. How can X-ray crystallography data inform the design of derivatives with enhanced bioactivity?
Crystal structure analysis (e.g., β = 97.910°, V = 1893.2 ų) reveals spatial arrangements critical for ligand-receptor interactions. For example, the tert-butyl group’s orientation may influence hydrophobic binding pockets in target proteins. Researchers can modify substituents on the phenyl ring or pyrazole core to optimize steric and electronic properties for specific biological targets .
Q. What computational methods are recommended for predicting the physicochemical properties of this compound?
- Density Functional Theory (DFT): Calculates electrostatic potential surfaces to identify reactive sites (e.g., carboxylic acid moiety for salt formation).
- Molecular Dynamics (MD): Simulates solvation effects and stability in biological membranes, leveraging logP values (~2.5–3.5 for tert-butyl analogs) to predict bioavailability.
- ADMET Prediction Tools: Use platforms like SwissADME to estimate absorption and toxicity profiles based on structural analogs .
Q. How should researchers address contradictions in reported synthesis yields or purity levels?
- Method Validation: Reproduce protocols with strict control of variables (e.g., anhydrous conditions, inert atmosphere) to isolate factors affecting yield .
- Cross-Platform Analytical Comparison: Combine HPLC, GC-MS, and elemental analysis to resolve discrepancies in purity claims. For example, tert-butyl degradation products may require specialized detection methods .
- Literature Meta-Analysis: Systematically review synthesis conditions (e.g., solvent polarity, catalyst loading) to identify optimal parameters across studies .
Methodological Notes
-
Synthesis Optimization Table
Parameter Recommended Range Impact on Yield/Purity Temperature 80–100°C Higher temps reduce steric hindrance Solvent DMF or THF Polar aprotic enhances solubility Catalyst Pd(OAc)₂ (0.5–2 mol%) Facilitates cross-coupling Reaction Time 12–24 hours Ensures complete substitution -
Safety Data Summary
Hazard Type Preventive Measure Reference Eye Irritation Safety goggles with shields Respiratory Risks Fume hood (≥0.5 m/s airflow) Skin Contact Nitrile gloves (EN374)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
